molecular formula C14H18BrNO B2501967 3-(bromomethyl)-N-cyclohexylbenzamide CAS No. 385381-44-2

3-(bromomethyl)-N-cyclohexylbenzamide

Cat. No.: B2501967
CAS No.: 385381-44-2
M. Wt: 296.208
InChI Key: UBGUIQWHJGHALR-UHFFFAOYSA-N
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Description

Contextual Significance of Benzamide (B126) Scaffolds in Advanced Chemical Synthesis

Benzamide scaffolds are foundational structures in organic and medicinal chemistry. researchgate.netmdpi.com The amide bond is exceptionally stable and is a common feature in a vast array of biologically active molecules and pharmaceuticals. mdpi.comnanobioletters.com The presence of the benzamide core imparts a degree of rigidity and a specific spatial orientation to the molecule, which is crucial for interactions with biological targets like enzymes and receptors. ontosight.ai Furthermore, the aromatic ring of the benzamide can be readily functionalized, allowing for the fine-tuning of electronic and steric properties. mdpi.com Benzamide derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them privileged structures in drug discovery. researchgate.netnanobioletters.comontosight.ainih.gov

Importance of Bromomethyl Functionality in Organic Transformations

The bromomethyl group (-CH₂Br) is a highly valuable functional group in organic synthesis. datapdf.com It serves as a potent electrophile, making it an excellent precursor for a variety of nucleophilic substitution reactions. researchgate.net This reactivity allows for the facile introduction of a wide range of other functional groups. For instance, the bromine atom can be displaced by oxygen, nitrogen, sulfur, or carbon nucleophiles, enabling the construction of ethers, amines, thioethers, and extended carbon chains, respectively. This versatility is crucial for creating molecular libraries for high-throughput screening in drug discovery. ontosight.ai The process of introducing a bromomethyl group onto an aromatic ring, known as bromomethylation, is a key strategy for transforming relatively inert aromatic compounds into versatile synthetic intermediates. manac-inc.co.jpacs.org

Research Landscape of N-Cyclohexyl Derivatives in Chemical Discovery

The incorporation of an N-cyclohexyl group into a molecule is a common strategy in medicinal chemistry to modulate its physicochemical properties. ontosight.aiontosight.ai The cyclohexyl ring is a non-polar, bulky, and conformationally flexible aliphatic moiety. pharmablock.com Attaching it to a core structure can significantly increase its lipophilicity (fat-solubility), which can influence how the molecule is absorbed, distributed, metabolized, and excreted in a biological system. The three-dimensional nature of the cyclohexyl group, as opposed to a flat phenyl group, can offer more contact points with a biological target, potentially leading to enhanced binding affinity and efficacy. pharmablock.com It can also serve as a bioisostere for other groups, like a t-butyl or phenyl group, helping to optimize a compound's interaction with a specific binding pocket on a target protein. pharmablock.com

Rationale and Scope of Academic Inquiry into 3-(bromomethyl)-N-cyclohexylbenzamide

The academic interest in this compound stems from its potential as a versatile intermediate. The molecule combines the stable, biologically relevant benzamide core with the reactive bromomethyl "handle" for further chemical modification. The N-cyclohexyl group provides a tool to adjust lipophilicity and steric profile. This combination makes the compound an ideal starting point for synthesizing a library of derivatives. Researchers can systematically react the bromomethyl group with various nucleophiles to create a diverse set of new compounds. These new molecules can then be screened for a wide range of biological activities, leveraging the inherent pharmacological potential of the benzamide scaffold. The primary focus of inquiry is therefore on its synthetic utility as a scaffold for building more complex molecules with tailored properties for applications in drug discovery and materials science.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₈BrNO
Molecular Weight 296.20 g/mol
IUPAC Name This compound
Canonical SMILES C1CCC(CC1)NC(=O)C2=CC(=CC=C2)CBr
InChI Key YQFPXNCLXJBTNS-UHFFFAOYSA-N
Appearance Solid (predicted)

Detailed Research Findings

While specific, in-depth research articles focusing exclusively on the biological activities of this compound are not extensively documented in publicly available literature, its synthesis and potential reactions are well-grounded in established principles of organic chemistry. The primary research findings relate to its role as a synthetic intermediate.

The synthesis of N-substituted benzamides is a fundamental transformation in organic chemistry. mdpi.com Typically, this involves the reaction of a substituted benzoyl chloride with a primary or secondary amine. slideshare.netuomustansiriyah.edu.iqglobalconference.infogoogle.com In the case of this compound, the logical synthetic route would involve the reaction of 3-(bromomethyl)benzoyl chloride with cyclohexylamine (B46788) . This is an ammonolysis reaction where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form the stable amide bond. globalconference.info

Once synthesized, the research interest shifts to the reactivity of the bromomethyl group. This functional group is primed for SN2 reactions. Studies on similar benzylic bromides show they readily react with a plethora of nucleophiles. For example:

Alkoxylation: Reaction with alcohols or alkoxides would yield the corresponding ether derivatives.

Amination: Reaction with various primary or secondary amines would lead to the synthesis of more complex secondary or tertiary amine derivatives.

Thiolation: Reaction with thiols would produce thioethers.

Cyanation: Reaction with cyanide salts would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

Each of these transformations creates a new molecule with distinct chemical properties, built upon the N-cyclohexylbenzamide scaffold. This systematic modification is a cornerstone of combinatorial chemistry and drug discovery, allowing for the rapid generation of diverse compounds for biological screening. nih.gov

Properties

IUPAC Name

3-(bromomethyl)-N-cyclohexylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGUIQWHJGHALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC(=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromomethyl N Cyclohexylbenzamide and Its Precursors

Strategies for Benzamide (B126) Core Formation

The formation of the amide bond is a fundamental step in this synthesis. This can be achieved through various methods, ranging from classical amidation reactions to more modern, catalytically driven approaches.

The most direct route to the N-cyclohexylbenzamide core involves the reaction of a benzoic acid derivative with cyclohexylamine (B46788). youtube.com A common precursor is 3-methylbenzoic acid or its more reactive acyl chloride counterpart, 3-methylbenzoyl chloride.

When starting from the carboxylic acid, a coupling agent is typically required to activate the carboxyl group for nucleophilic attack by the amine. Common coupling agents facilitate the removal of water, which is formed as a byproduct. youtube.com Alternatively, the reaction can be catalyzed by boric acid under mild, solvent-free conditions. researchgate.net

A highly efficient method involves the use of 3-bromobenzoyl chloride, which reacts with cyclohexylamine in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758). chemicalbook.com This approach offers high yields, often around 95%. chemicalbook.com

Table 1: Comparison of Amidation Methods
Starting MaterialReagentsConditionsYieldReference
3-Bromobenzoyl chlorideCyclohexylamine, TriethylamineDichloromethane, Room Temp, 2h95% chemicalbook.com
Benzoic AcidAmine, TiCl4Pyridine, 85°C, 2hModerate to Excellent nih.gov
Carboxylic AcidAmine, Boric AcidSolvent-free, heatingGood researchgate.net

Modern synthetic chemistry offers several innovative methods for amide bond formation that can be applied to the synthesis of N-cyclohexylbenzamides. These often involve catalytic systems that offer milder reaction conditions or improved substrate scope.

One such approach is the direct amidation of carboxylic acids and amines mediated by titanium tetrachloride (TiCl4) in pyridine. nih.gov This method provides moderate to excellent yields for a wide range of substrates. nih.gov Another novel method utilizes (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as an efficient coupling agent, allowing the reaction to proceed under mild conditions with good to excellent yields. researchgate.net

Furthermore, direct C-H amidation of benzoic acids has been developed using iridium catalysts with sulfonyl azides. ibs.re.kr While this method typically results in ortho-amidation, it represents a significant advance in C-N bond formation by directly functionalizing a C-H bond. ibs.re.kr

Installation of the Bromomethyl Moiety

The introduction of the bromomethyl group onto the benzamide core is a critical step. This is most commonly achieved by the bromination of the benzylic methyl group of 3-methyl-N-cyclohexylbenzamide.

Achieving regioselectivity in the bromomethylation of benzene (B151609) derivatives is crucial. Direct bromomethylation of the N-cyclohexylbenzamide ring is challenging. A more controlled and common approach is the radical bromination of a pre-existing methyl group at the desired position. For 3-(bromomethyl)-N-cyclohexylbenzamide, the precursor would be 3-methyl-N-cyclohexylbenzamide. The benzylic position of the methyl group is particularly susceptible to radical halogenation. masterorganicchemistry.com

The most prevalent method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgthermofisher.commychemblog.com This reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4). wikipedia.orgresearchgate.net However, due to the toxicity of CCl4, alternative solvents like dichloromethane, benzene, or trifluorotoluene have been investigated and found to be effective. wikipedia.orgresearchgate.netresearchgate.net

The key to the success of the Wohl-Ziegler reaction is the use of NBS, which provides a low, constant concentration of bromine (Br2) and bromine radicals (Br•). masterorganicchemistry.comyoutube.com This low concentration favors the desired radical substitution at the benzylic position over competing electrophilic addition to the aromatic ring. masterorganicchemistry.comchadsprep.com The reaction proceeds via a radical chain mechanism, initiated by the homolytic cleavage of the initiator. mychemblog.commanac-inc.co.jp The resulting radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl (B1604629) radical. masterorganicchemistry.comyoutube.com This radical then reacts with a bromine molecule to yield the final product and a new bromine radical, which continues the chain. mychemblog.commanac-inc.co.jp

Table 2: Conditions for Wohl-Ziegler Benzylic Bromination
Brominating AgentInitiatorSolventKey FeaturesReference
N-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideCarbon Tetrachloride (CCl4)Classic conditions, high yield. wikipedia.orgmychemblog.com
N-Bromosuccinimide (NBS)Light (hν) or HeatDichloromethane, BenzeneEnvironmentally friendlier solvents. researchgate.netresearchgate.net
N-Bromosuccinimide (NBS)Visible LightBenzeneIncreased selectivity and efficiency. researchgate.net

While benzylic bromination with NBS proceeds through a radical mechanism, it is crucial to control the reaction conditions to prevent competing electrophilic aromatic substitution on the benzene ring. researchgate.netchadsprep.com Electrophilic bromination is favored by polar solvents and the presence of Lewis acids. mychemblog.com

The use of NBS in non-polar solvents is specifically designed to minimize the concentration of molecular bromine (Br2), which is the key electrophilic species. masterorganicchemistry.comorganic-chemistry.org The Br2 is generated in situ from the reaction of NBS with the HBr byproduct of the radical reaction. mychemblog.commanac-inc.co.jp By keeping the Br2 concentration low, the radical pathway is favored. wikipedia.orggla.ac.uk If the concentration of Br2 were to become too high, electrophilic attack on the electron-rich aromatic ring could occur, leading to undesired ring-brominated side products. chadsprep.com Therefore, careful control of reagents and conditions is paramount for the selective synthesis of this compound. researchgate.net

Utilization of Specific Brominating Reagents (e.g., N-Bromosuccinimide)

The introduction of a bromine atom at the benzylic position of the precursor, 3-methyl-N-cyclohexylbenzamide, is a critical step in the synthesis of the target molecule. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, which typically proceeds via a free-radical chain mechanism known as the Wohl-Ziegler reaction.

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, a process that can be triggered by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means such as UV irradiation. The resulting bromine radical then abstracts a hydrogen atom from the benzylic methyl group of the precursor. This abstraction is favored due to the resonance stabilization of the resulting benzylic radical. The benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the desired this compound and a new bromine radical, thus propagating the chain reaction.

A key aspect of the Wohl-Ziegler reaction is maintaining a low concentration of bromine in the reaction mixture. This is crucial to prevent competing electrophilic addition of bromine to the aromatic ring. NBS is particularly effective in this regard as it serves as a source of bromine radicals while keeping the concentration of molecular bromine to a minimum.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, offering flexibility in terms of starting materials and the potential for generating analogues.

Sequential Functionalization Strategies

A common and straightforward approach to the synthesis of this compound is a sequential, or linear, functionalization strategy. This typically begins with the synthesis of the precursor, 3-methyl-N-cyclohexylbenzamide. This can be readily achieved through the acylation of cyclohexylamine with 3-methylbenzoyl chloride. The 3-methylbenzoyl chloride itself is prepared from 3-methylbenzoic acid by reaction with a chlorinating agent such as thionyl chloride.

Once the 3-methyl-N-cyclohexylbenzamide precursor is obtained and purified, the subsequent step is the benzylic bromination using NBS and a radical initiator, as detailed in the previous section. This sequential approach allows for the isolation and purification of intermediates, which can lead to a higher purity of the final product.

A divergent approach could also be envisioned starting from a common intermediate that can be functionalized in different ways. For example, 3-methylbenzoic acid could be a branch point. In one branch, it is converted to 3-(bromomethyl)benzoic acid via benzylic bromination. This intermediate could then be coupled with cyclohexylamine to yield the final product. In another branch, the 3-methylbenzoic acid could be coupled with a variety of different amines to generate a library of N-substituted 3-methylbenzamides, which could then all be subjected to benzylic bromination. This divergent strategy is particularly useful for creating a range of structurally related compounds for screening purposes.

Optimization of Reaction Conditions and Process Yields

The yield and purity of this compound are highly dependent on the reaction conditions employed during the synthesis, particularly in the benzylic bromination step. Key parameters that are often optimized include the choice of solvent, reaction temperature, and pressure.

Solvent Effects on Reaction Outcomes

The choice of solvent can have a significant impact on the outcome of the Wohl-Ziegler bromination. Traditionally, carbon tetrachloride (CCl₄) has been widely used due to its inertness and ability to promote the radical reaction. However, due to its toxicity and environmental concerns, alternative solvents are now preferred.

SolventRelative Yield/EfficiencyNotes
Carbon Tetrachloride (CCl₄)HighTraditional solvent, but toxic and environmentally hazardous.
1,2-DichlorobenzeneHighAn effective alternative to CCl₄, can lead to high yields.
Acetonitrile (B52724) (CH₃CN)GoodA more environmentally benign polar aprotic solvent.
BenzeneModerateCan be used, but yields may be lower compared to chlorinated solvents.
Dimethyl CarbonateGoodA greener solvent alternative.

The data in the table is compiled from various studies on benzylic bromination and indicates general trends. The actual yields can vary depending on the specific substrate and other reaction conditions.

Temperature and Pressure Influences on Synthesis

Temperature is a critical parameter in the synthesis of this compound. The initiation of the radical chain reaction in the Wohl-Ziegler bromination is temperature-dependent, with higher temperatures generally leading to a faster reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product. A typical temperature range for benzylic bromination with NBS and a chemical initiator like AIBN is around 80°C. In some cases, temperatures between 100°C and 170°C have been reported to be effective.

Pressure can also influence the rate and selectivity of radical bromination reactions. While many laboratory-scale syntheses are conducted at atmospheric pressure, increased pressure can lead to higher reaction rates. However, the effect of pressure on the selectivity of benzylic bromination versus other potential side reactions needs to be carefully evaluated for each specific system.

ParameterConditionEffect on Reaction
Temperature 80 °CCommonly used for NBS bromination with AIBN, providing a good balance between reaction rate and selectivity.
100-170 °CCan be effective for benzylic bromination, but may increase the risk of side reactions.
Pressure AtmosphericStandard condition for laboratory synthesis.
ElevatedCan increase the reaction rate, but may also affect selectivity.

This table provides a general overview of the influence of temperature and pressure. The optimal conditions for the synthesis of this compound would require specific experimental determination.

Catalyst Selection and Loading for Bromomethylation

The bromomethylation of N-cyclohexyl-3-methylbenzamide is typically achieved through a free-radical chain reaction. This process requires a radical initiator to start the chain reaction. The most commonly employed catalysts for this type of benzylic bromination are azo compounds and organic peroxides, which decompose under thermal or photochemical conditions to generate the necessary free radicals.

Common Radical Initiators:

Azobisisobutyronitrile (AIBN): AIBN is a widely used radical initiator due to its predictable decomposition rate and the fact that it does not typically induce side reactions. Upon heating, AIBN decomposes to produce two 2-cyanoprop-2-yl radicals and nitrogen gas. These radicals then initiate the bromination cascade.

Benzoyl Peroxide (BPO): Another common choice, benzoyl peroxide, cleaves at the weak oxygen-oxygen bond upon heating to form two benzoyloxy radicals. These radicals can then abstract a hydrogen atom from the benzylic position of the substrate, initiating the bromination.

The choice between AIBN and BPO can depend on the specific reaction conditions, such as the solvent and reaction temperature, as they have different decomposition kinetics.

Catalyst Loading and Its Impact on the Reaction:

The amount of catalyst, or "catalyst loading," is a crucial variable that must be carefully optimized to ensure an efficient and selective reaction. The catalyst is used in sub-stoichiometric amounts.

Insufficient Catalyst Loading: If the concentration of the radical initiator is too low, the initiation of the radical chain reaction will be slow, leading to an incomplete or very slow conversion of the starting material. This can result in a lower yield of the desired this compound.

The optimal catalyst loading is therefore a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts. The ideal loading is typically determined experimentally for a specific substrate and reaction setup. While specific quantitative studies on the catalyst loading for the bromination of N-cyclohexyl-3-methylbenzamide are not extensively reported in publicly available literature, data from analogous benzylic brominations of substituted toluenes provide valuable insights.

Illustrative Data on Catalyst Loading in Benzylic Bromination:

The following table, compiled from general knowledge of Wohl-Ziegler bromination reactions, illustrates typical catalyst loadings and their general effect on the outcome of the reaction.

CatalystTypical Loading (mol%)Reaction Temperature (°C)General Observations
AIBN1-1070-90Effective initiation in this temperature range. Higher loadings can increase the rate but may reduce selectivity.
Benzoyl Peroxide1-1080-100Requires slightly higher temperatures for efficient decomposition compared to AIBN. Similar effects on rate and selectivity with varying loading.

It is important to note that in addition to thermal initiation, photochemical methods (e.g., using UV light) can also be employed to initiate the radical reaction, sometimes in conjunction with a radical initiator. The intensity and wavelength of the light would then become additional critical parameters to control.

Chemical Reactivity and Mechanistic Investigations of 3 Bromomethyl N Cyclohexylbenzamide

Reactivity of the Benzylic Bromide Moiety

The carbon-bromine bond at the benzylic position is the most reactive site in the 3-(bromomethyl)-N-cyclohexylbenzamide molecule. Its reactivity is enhanced by the adjacent benzene (B151609) ring, which can stabilize both carbocation intermediates and radical species through resonance.

Elimination Reactions and Competing Pathways

Elimination reactions (E1 and E2) can compete with nucleophilic substitution, particularly when using a strong, sterically hindered base. libretexts.orglibretexts.org For a primary benzylic halide like this compound, SN2 reactions are generally favored over elimination. libretexts.org However, the use of a strong, bulky base such as potassium tert-butoxide would increase the likelihood of an E2 elimination to form a conjugated alkene. youtube.com

The E1 pathway, which proceeds through the same carbocation intermediate as the SN1 reaction, can also occur, especially at higher temperatures and in the presence of a non-nucleophilic base. youtube.com The formation of the conjugated system provides a thermodynamic driving force for elimination.

Table 2: Competition Between Substitution and Elimination for this compound
ConditionFavored PathwayRationale
Strong, unhindered nucleophile (e.g., NaCN)SN2Nucleophilicity outweighs basicity.
Strong, hindered base (e.g., KOC(CH₃)₃)E2Steric bulk hinders substitution, favoring proton abstraction.
Weak nucleophile/weak base (e.g., CH₃OH)SN1/E1Favors carbocation formation; product ratio depends on temperature.

Radical Reactions Involving the Bromomethyl Group

The benzylic C-H bonds are relatively weak, and the resulting benzylic radical is stabilized by resonance with the aromatic ring. chemistrysteps.com Consequently, the bromomethyl group can be involved in free radical reactions. For instance, benzylic bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. chemistrysteps.com While this compound already possesses a bromine atom, further radical reactions could potentially occur at other benzylic positions if present, or the existing bromine could participate in radical processes. fiveable.me The initiation step typically involves the homolytic cleavage of a bond to form a bromine radical, which then abstracts a hydrogen atom from the benzylic position to generate a resonance-stabilized benzylic radical. chemistrysteps.comucr.edu This radical can then propagate the chain reaction. libretexts.org

Reactivity of the Amide Functional Group

The amide functional group in this compound is significantly less reactive than the benzylic bromide. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, resulting in a resonance-stabilized system. This delocalization imparts a partial double bond character to the C-N bond, which restricts rotation and reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon. beilstein-journals.org

Under normal conditions, the amide bond is resistant to attack by nucleophiles. However, it can undergo hydrolysis to the corresponding carboxylic acid and cyclohexylamine (B46788) under harsh acidic or basic conditions with prolonged heating. The mechanism of hydrolysis will differ depending on the pH. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic. Under basic conditions, a direct nucleophilic attack of a hydroxide ion on the carbonyl carbon occurs.

Hydrolysis Mechanisms of Benzamides

The amide bond, while relatively stable, is susceptible to hydrolysis under both acidic and basic conditions to yield a carboxylic acid and an amine. This transformation is a cornerstone of amide chemistry and is crucial for understanding the potential degradation or metabolic pathways of N-substituted benzamides like this compound.

Under alkaline conditions, the hydrolysis of amides typically proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the amide. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate can either expel the hydroxide ion, regenerating the starting amide, or eliminate the amine anion to form the carboxylic acid. The loss of the hydroxide is generally the thermodynamically favored path, making amide hydrolysis often slower than ester hydrolysis. Vigorous conditions, such as concentrated alkali solutions and heating, are often required to drive the reaction towards the hydrolysis products.

Acid-catalyzed hydrolysis follows a different pathway. The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, the amine is expelled as a neutral leaving group, and subsequent deprotonation yields the carboxylic acid. In strongly acidic solutions, N-nitrobenzamides have been observed to undergo an A1-type reaction following O-protonation. For N-substituted amides, the rate of hydrolysis can be sensitive to the size of the substituent on the carbonyl carbon, with an SN2 mechanism involving water as the nucleophile being likely in high-temperature water at near-neutral conditions.

Condition Catalyst Key Steps Intermediate
BasicHydroxide Ion (e.g., NaOH, KOH)1. Nucleophilic attack of OH⁻ on carbonyl carbon. 2. Formation of tetrahedral intermediate. 3. Elimination of the amine anion.Tetrahedral oxyanion
AcidicStrong Acid (e.g., H₂SO₄, HCl)1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack of H₂O. 3. Formation of tetrahedral intermediate. 4. Elimination of the neutral amine.Protonated tetrahedral intermediate
Neutral (High Temp)WaterNucleophilic attack of water (SN2-like)-

Transformations Involving the N-H Bond

The N-H bond of the secondary amide in this compound is a site for several important chemical transformations. The hydrogen atom is weakly acidic and can be removed by a strong base to form an amidate anion. This anion is a more potent nucleophile than the neutral amide and can participate in various reactions, including alkylation and acylation.

Recent advancements have focused on the direct functionalization of the N-H bond to generate N-centered radicals. These reactive intermediates can then engage in cross-coupling reactions. For instance, visible light-promoted reactions can convert the N-H group of aryl amines into N-centered radicals, which can then couple with alkyl radicals. This approach allows for the construction of new C-N bonds.

Furthermore, the N-H bond is central to transamidation reactions, where the R-CO-NR'R'' group is exchanged. While challenging, these reactions can be catalyzed by various reagents, including l-proline or metal complexes. Mechanistic studies suggest that for secondary amides, the reaction can proceed via the formation of a metal-amidate complex, followed by a bimolecular reaction with the incoming amine and an intramolecular nucleophilic attack. The presence of the N-H bond is often crucial for these catalytic cycles.

Reactivity of the Cyclohexyl Moiety

Conformational Analysis and its Impact on Reactivity

The cyclohexyl ring predominantly exists in a stable chair conformation to minimize angular and torsional strain. In N-cyclohexylbenzamide, the benzamide (B126) group can occupy either an equatorial or an axial position relative to the cyclohexyl ring. The study of the energetics of this bond rotation is known as conformational analysis.

The equatorial conformation is generally more stable and, therefore, more populated than the axial conformation due to the avoidance of 1,3-diaxial interactions. The energy difference between these conformers can impact the molecule's reactivity. For a reaction to occur, the molecule may need to adopt a less stable conformation, which would impose an energetic penalty and slow the reaction rate. For example, the rate of hydrolysis in related cyclic amide systems has been shown to be significantly affected by whether the most stable reactant conformation leads directly to the most stable product conformation. The conformational dynamics, such as the rapid interconversion between chair conformers at room temperature, can be monitored using techniques like variable temperature NMR spectroscopy.

Conformer Relative Stability Primary Steric Interaction Impact on Reactivity
EquatorialMore StableGauche interactions with C-C bonds of the ringGround state for most reactions
AxialLess Stable1,3-Diaxial interactions with axial hydrogensMay be required for certain transition states, increasing activation energy

Potential for Ring-Opening or Rearrangement Reactions

The cyclohexane ring is a stable, unstrained system and does not readily undergo ring-opening reactions under typical conditions. Such reactions usually require the introduction of significant ring strain (e.g., in cyclopropanes) or the presence of highly reactive functional groups on the ring.

However, rearrangement reactions involving the cyclohexyl group are plausible under specific, often harsh, conditions. For instance, the Beckmann rearrangement, which converts an oxime to an amide, demonstrates a 1,2-alkyl shift. In the context of a cyclohexanone oxime, this rearrangement leads to a ring expansion to form caprolactam, a cyclic amide. While this compound itself would not undergo a Beckmann rearrangement, this reaction illustrates the potential for skeletal rearrangements of the cyclohexyl group in related intermediates. The migratory aptitude in such rearrangements often follows the order: tertiary alkyl > cyclohexyl > secondary alkyl. Cationic rearrangements can also lead to ring expansion, for example, by shifting a methylene group to reduce ring strain in an adjacent, initially formed carbocation.

Overall Reaction Mechanism Pathways and Transition State Analysis

Detailed Mechanistic Elucidation of Key Transformations

Detailed computational studies, often using density functional theory (DFT), have been employed to investigate the mechanisms of amide reactions. For the base-catalyzed hydrolysis of amides, first-principles calculations have been used to model the transition state structures and free energy barriers. These studies confirm that the reaction proceeds through a tetrahedral intermediate, and the transition state involves the concerted approach of the hydroxide nucleophile and the reorganization of solvent water molecules. The calculated free energy barriers for the hydrolysis of various amides are in good agreement with experimental values.

For reactions involving nucleophilic substitution, such as the sulfonylation of benzamide, quantum-chemical simulations indicate a bimolecular concerted mechanism (SN2). The transition state geometry is found to be intermediate between a trigonal bipyramid and a tetragonal pyramid.

In rearrangement reactions like the Beckmann rearrangement, the common mechanism involves an alkyl migration that is anti-periplanar to the expulsion of a leaving group, leading to the formation of a nitrilium ion. This is followed by solvolysis to an imidate and tautomerization to the final amide product. The stereospecificity of the migration is a key feature of this mechanism.

Reaction Type Proposed Mechanism Key Transition State Features
Amide Hydrolysis (Base-Catalyzed)Nucleophilic Acyl SubstitutionFormation of a tetrahedral geometry at the carbonyl carbon; solvation by water molecules is critical.
Nucleophilic Substitution (at Acyl Carbon)SN2-like (concerted)Geometry intermediate between trigonal bipyramid and tetragonal pyramid.
Beckmann Rearrangement (Analogy)1,2-Alkyl ShiftAnti-periplanar migration of the alkyl group with respect to the leaving group.

Identification of Intermediates and Rate-Determining Steps

The chemical reactivity of this compound is intrinsically linked to the behavior of the bromomethyl group attached to the benzene ring. Mechanistic investigations of analogous substituted benzyl (B1604629) bromides provide a framework for understanding the likely intermediates and rate-determining steps in nucleophilic substitution reactions involving this compound. The reaction mechanism for benzyl halides can proceed through either a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) pathway, or a continuum between these two extremes. The predominant pathway is dictated by several factors, including the stability of potential carbocation intermediates, the nature of the nucleophile, the solvent polarity, and the electronic effects of substituents on the aromatic ring.

In the case of this compound, the N-cyclohexylbenzamide substituent at the meta position exerts a significant influence on the reaction mechanism. The amide functionality is known to be an electron-withdrawing group through a combination of inductive and resonance effects. This deactivating nature has profound implications for the stability of any potential benzylic carbocation intermediate.

Intermediates in the Reaction Pathway

For a typical nucleophilic substitution reaction, two primary types of intermediates are considered:

Benzylic Carbocation (SN1 Pathway): In an SN1 mechanism, the rate-determining step involves the heterolytic cleavage of the carbon-bromine bond to form a benzylic carbocation and a bromide ion. This intermediate is planar at the benzylic carbon and is stabilized by resonance, where the positive charge is delocalized into the benzene ring. However, the presence of an electron-withdrawing group, such as the N-cyclohexylbenzamide group at the meta position, will destabilize this carbocation. This destabilization occurs because the substituent withdraws electron density from the ring, thereby intensifying the positive charge on the benzylic carbon. Consequently, the formation of a distinct benzylic carbocation intermediate is considered less likely for this compound compared to benzyl bromide itself or derivatives with electron-donating substituents.

Pentacoordinate Transition State (SN2 Pathway): In an SN2 mechanism, the reaction proceeds through a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. This process involves a high-energy transition state where the benzylic carbon is transiently bonded to both the incoming nucleophile and the outgoing leaving group. This pentacoordinate species is not a true intermediate but rather a fleeting state of maximum energy along the reaction coordinate. Given the electronic destabilization of the potential carbocation by the meta-amide group, the SN2 pathway, which avoids the formation of a carbocation intermediate, is the more probable route for nucleophilic substitution reactions of this compound.

Rate-Determining Steps and Mechanistic Evidence

For an SN1 reaction , the rate-determining step is the unimolecular dissociation of the substrate to form the carbocation intermediate. The rate law for such a reaction would be first-order, depending only on the concentration of the substrate: Rate = k[this compound].

For an SN2 reaction , the rate-determining step is the bimolecular collision of the nucleophile and the substrate. The rate law is second-order, dependent on the concentrations of both the substrate and the nucleophile: Rate = k[this compound][Nucleophile].

Kinetic studies on a range of substituted benzyl bromides have demonstrated a clear trend in reaction mechanism. Hammett plots, which correlate the logarithm of the reaction rate constant with a substituent constant (σ), are often curved for the solvolysis of benzyl bromides. This curvature is interpreted as a shift in the mechanism from SN1 for substrates with electron-donating groups (which stabilize the carbocation) to SN2 for substrates with electron-withdrawing groups (which destabilize the carbocation).

The N-cyclohexylbenzamide group at the meta position has a positive Hammett σ value, indicative of its electron-withdrawing nature. This would place this compound in the region of the Hammett plot where an SN2 mechanism is dominant. Therefore, the rate-determining step for nucleophilic substitution reactions of this compound is expected to be the bimolecular attack of the nucleophile on the benzylic carbon.

The table below summarizes the expected influence of substituents on the reaction mechanism of benzyl bromides, providing context for the predicted behavior of this compound.

Substituent Type at meta- or para-positionElectronic EffectInfluence on Benzylic CarbocationFavored MechanismExpected Rate-Determining Step
Electron-Donating (e.g., -OCH₃, -CH₃)Stabilizes positive chargeStabilizedSN1Unimolecular dissociation of C-Br bond
Electron-Withdrawing (e.g., -NO₂, -CN, -CONH₂)Destabilizes positive chargeDestabilizedSN2Bimolecular attack of nucleophile

To further illustrate the electronic effect of the substituent, the following table provides Hammett substituent constants (σ) for various groups. A positive value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.

SubstituentHammett Constant (σmeta)Hammett Constant (σpara)
-H0.000.00
-CH₃-0.07-0.17
-OCH₃0.12-0.27
-Cl0.370.23
-CN0.560.66
-NO₂0.710.78
-CONH₂0.280.36

Synthetic Applications and Derivatization Studies of 3 Bromomethyl N Cyclohexylbenzamide

As a Versatile Synthetic Intermediate for Complex Moleculesnih.govnobelprize.org

The presence of the bromomethyl group makes 3-(bromomethyl)-N-cyclohexylbenzamide an excellent electrophile for a variety of carbon-carbon bond-forming reactions. This reactivity is central to its role as a building block in the synthesis of more elaborate molecules.

Precursor for Carbon-Carbon Bond Formation (e.g., Wittig, Heck, Suzuki couplings)

Wittig Reaction: The benzylic bromide functionality of this compound allows for the formation of a phosphonium (B103445) salt upon reaction with triphenylphosphine. Subsequent treatment with a strong base generates the corresponding ylide, a key intermediate in the Wittig reaction. wikipedia.orgbeilstein-journals.org This ylide can then react with aldehydes and ketones to produce alkenes, effectively extending the carbon chain and introducing a double bond. researchgate.netudel.eduresearchgate.netnih.gov The reaction is particularly useful for the synthesis of substituted styrenes and other vinylarenes. nih.gov

Reactant 1Reactant 2ProductReaction Conditions
This compound1. Triphenylphosphine 2. Strong base (e.g., n-BuLi, NaH)3-((triphenyl-λ⁵-phosphanylidene)methyl)-N-cyclohexylbenzamide (Ylide)Inert atmosphere, anhydrous solvent (e.g., THF, ether)
3-((triphenyl-λ⁵-phosphanylidene)methyl)-N-cyclohexylbenzamideAldehyde or Ketone (R¹R²C=O)3-((R¹,R²)-ethenyl)-N-cyclohexylbenzamideAnhydrous solvent (e.g., THF, ether)

Heck Reaction: In the presence of a palladium catalyst and a base, this compound can undergo a Heck reaction with various alkenes. beilstein-journals.orgnih.govresearchgate.netresearchgate.net This palladium-catalyzed coupling reaction forms a new carbon-carbon bond between the benzylic carbon and one of the sp² carbons of the alkene. nih.govresearchgate.netresearchgate.net The Heck reaction is a powerful tool for the synthesis of substituted stilbenes and other complex olefinic compounds. beilstein-journals.orgresearchgate.netresearchgate.net

Reactant 1Reactant 2CatalystBaseSolventProduct
This compoundAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tolyl)₃Triethylamine (B128534)Acetonitrile (B52724)3-(2-phenylethenyl)-N-cyclohexylbenzamide
This compoundAcrylate esterPdCl₂(PPh₃)₂K₂CO₃DMFN-cyclohexyl-3-(3-alkoxy-3-oxoprop-1-en-1-yl)benzamide

Suzuki Coupling: The Suzuki coupling reaction provides another avenue for carbon-carbon bond formation using this compound. While direct coupling of benzylic bromides can be challenging, they can be converted to the corresponding organoboronates, which then readily participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides. nih.govtandfonline.comresearchgate.netlookchem.com This methodology allows for the introduction of a wide range of aryl and vinyl substituents at the benzylic position.

Reactant 1Reactant 2CatalystBaseSolventProduct
3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-N-cyclohexylbenzamideAryl/Vinyl HalidePd(PPh₃)₄Na₂CO₃Toluene/Water3-(aryl/vinyl-methyl)-N-cyclohexylbenzamide
This compoundArylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane3-(arylmethyl)-N-cyclohexylbenzamide

Building Block for Heterocyclic Compounds

The reactive nature of the benzylic bromide in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. rsc.orgorganic-chemistry.orgmdpi.com Intramolecular cyclization reactions, in particular, offer an efficient route to fused ring systems. For instance, if a nucleophilic group is present on the cyclohexyl ring or is introduced through modification of the amide, it can displace the bromide to form a new ring. nih.govrsc.orgnih.govresearchgate.net

A prominent example is the synthesis of isoindolinone derivatives. rsc.orgorganic-chemistry.orgmdpi.comnih.govresearchgate.netnih.gov By reacting 2-(bromomethyl)benzamides with a nucleophile, an intramolecular cyclization can be induced to form the five-membered lactam ring of the isoindolinone core. rsc.orgorganic-chemistry.orgmdpi.comnih.govresearchgate.netnih.gov While the subject compound is a 3-(bromomethyl) derivative, analogous reactions with the corresponding 2-(bromomethyl) isomer are well-established.

Starting MaterialReagentProduct
2-(bromomethyl)-N-substituted-benzamideBase (e.g., NaH)N-substituted-isoindolinone
2-(bromomethyl)-N-cyclohexylbenzamideNaN₃, then reduction2-cyclohexyl-2,3-dihydro-1H-isoindol-1-one

Scaffold for Polymer and Material Science Applications

The bifunctional nature of this compound, possessing a reactive benzylic bromide and a site for further functionalization on the amide, makes it an attractive monomer for the synthesis of novel polymers. cmu.eduresearchgate.netwikipedia.orgcmu.edufarabi.universityspringernature.comrsc.orgnih.gov

Atom Transfer Radical Polymerization (ATRP): The benzylic bromide group can act as an efficient initiator for ATRP, a controlled radical polymerization technique. cmu.eduwikipedia.orgcmu.eduspringernature.comnih.gov This allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. By using this compound as an initiator, polymers with a benzamide (B126) end-group can be prepared, which can then be further modified.

Polycondensation: If a second reactive group is introduced into the molecule, for example by functionalizing the cyclohexyl ring, this compound can be used as a monomer in polycondensation reactions. researchgate.netfarabi.university The reaction of the benzylic bromide with a dinucleophile, or the reaction of the modified monomer with a dielectrophile, can lead to the formation of polyesters, polyamides, or other condensation polymers. researchgate.netfarabi.university

Derivatization through Functional Group Interconversions

Beyond its use as a building block for larger molecules, this compound can be derivatized through modifications of its key functional groups.

Replacement of the Bromine Atom with Various Nucleophiles

The benzylic bromide is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. nih.govrsc.org This straightforward reaction expands the chemical space accessible from this starting material.

NucleophileProduct
NaN₃3-(azidomethyl)-N-cyclohexylbenzamide
KCN3-(cyanomethyl)-N-cyclohexylbenzamide
R-OH / Base3-((alkoxy)methyl)-N-cyclohexylbenzamide
R-SH / Base3-((alkylthio)methyl)-N-cyclohexylbenzamide
R₂NH3-((dialkylamino)methyl)-N-cyclohexylbenzamide

Modifications of the Amide Group

The N-cyclohexylbenzamide moiety can also be chemically transformed. rsc.orgrsc.orgnih.govias.ac.innih.govpearson.comdoubtnut.com

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-(bromomethyl)benzoic acid and cyclohexylamine (B46788). pearson.comdoubtnut.com This provides a route to the corresponding carboxylic acid while retaining the reactive benzylic bromide for further transformations.

Reduction: The amide group can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). ias.ac.in This transformation yields 3-(bromomethyl)-N-cyclohexylbenzylamine, providing access to a different class of compounds with altered chemical and biological properties. ias.ac.in

N-Alkylation: The nitrogen atom of the amide can be deprotonated with a strong base and subsequently alkylated, although this can be challenging due to the potential for competing reactions at the benzylic position. rsc.orgnih.gov

ReactionReagentsProduct
HydrolysisH₃O⁺ or OH⁻, heat3-(bromomethyl)benzoic acid and Cyclohexylamine
Reduction1. LiAlH₄ 2. H₂O(3-(bromomethyl)phenyl)(cyclohexyl)methanamine

Report on the Synthetic Applications and Derivatization of this compound

Initial Synthesis and Characterization

The synthesis of the target compound, this compound, can be achieved through a standard amidation reaction. The process commences with 3-(bromomethyl)benzoyl chloride, which serves as the acylating agent. nih.gov This starting material is reacted with cyclohexylamine in the presence of a suitable base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. The resulting N-cyclohexylbenzamide derivative is a stable, crystalline solid at room temperature. nih.govnih.gov

The structural integrity of this compound is confirmed through various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal in elucidating the molecular structure, with characteristic signals in both ¹H and ¹³C NMR spectra corresponding to the protons and carbons of the benzoyl, bromomethyl, and cyclohexyl moieties. Infrared (IR) spectroscopy further substantiates the structure by identifying the characteristic absorption bands for the amide C=O and N-H bonds.

Synthetic Applications and Derivatization Studies

The presence of the reactive bromomethyl group makes this compound a versatile intermediate for further chemical modifications. This functionality allows for a range of derivatization studies, enabling the exploration of structure-activity relationships in various contexts.

Alterations of the Cyclohexyl Ring

Modifications to the cyclohexyl ring of N-cyclohexylbenzamide derivatives can be explored through several synthetic routes.

Oxidation: The oxidation of the cyclohexyl ring can introduce new functional groups, such as hydroxyl or keto groups. Anodic oxidation represents one such method for modifying the N-cyclohexyl moiety. bohrium.com Depending on the reaction conditions, this electrochemical approach can lead to the formation of various oxidation products, altering the lipophilicity and potential biological activity of the parent molecule.

Hydrogenation: The aromatic ring of N-substituted benzamides can be subjected to hydrogenation to yield the corresponding cyclohexyl derivatives. While this transformation is typically applied to the aromatic portion, catalytic hydrogenation can also affect other parts of the molecule. nih.govacs.orggoogle.comrsc.org For instance, metal-free hydrogenation conditions using frustrated Lewis pairs have been developed for the reduction of N-bound aromatic rings to their cyclohexylamine counterparts. acs.org Heterogeneous catalysis offers another avenue for the hydrogenation of amides to amines. rsc.org The specific conditions of hydrogenation, including the choice of catalyst, solvent, temperature, and pressure, would dictate the outcome of the reaction on the this compound scaffold.

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of this compound allows for a systematic investigation of how structural modifications impact the compound's properties.

Introduction of Diverse Substituents on the Aromatic Ring: The aromatic ring of the benzamide core can be functionalized with a variety of substituents to probe electronic and steric effects. Standard electrophilic aromatic substitution reactions can be employed to introduce groups such as nitro, halogen, or alkyl moieties. researchgate.net For example, nitration followed by reduction can provide amino-substituted analogues, which can be further derivatized. rsc.org The specific directing effects of the existing substituents on the ring will govern the position of the newly introduced group.

Variations in the Length and Branching of the Bromomethyl Chain: The bromomethyl group at the 3-position can be extended or branched to create homologues. This can be accomplished by starting with appropriately substituted benzoic acids. For example, using 3-(2-bromoethyl)benzoic acid or 3-(1-bromoethyl)benzoic acid in the initial acylation step would result in benzamides with an extended or branched haloalkyl chain, respectively. These modifications alter the spatial arrangement and reactivity of the electrophilic center.

Data on Related Benzamide Derivatives

While specific experimental data for the derivatization of this compound is not extensively documented, studies on related N-substituted benzamides provide valuable insights into potential synthetic transformations and the properties of the resulting compounds. The following table summarizes examples of related benzamide derivatives and their synthetic contexts.

Derivative ClassSynthetic ApproachKey Findings
N-Substituted BenzamidesModification of the N-substituent (e.g., using different amines in the amidation reaction). researchgate.netnih.govThe nature of the N-substituent significantly influences the biological and chemical properties of the benzamide.
Substituted Benzylidene-3-cyclohexyl-2-thioxothiazolidin-4-onesTwo-step synthesis involving the formation of an N-cyclohexylrhodanine intermediate followed by Knoevenagel condensation. nih.govThis approach allows for the introduction of diverse substituents on the benzylidene moiety, leading to a library of analogues with varied electronic properties.
N-(phenylcarbamothioyl)benzamide DerivativesOne-step synthesis from R-benzoyl chloride and N-phenylthiourea. ubaya.ac.idThe introduction of electron-withdrawing or electron-donating groups on the benzoyl ring affects the electronic properties and biological activity of the compounds.

Advanced Characterization and Spectroscopic Analysis Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the precise molecular structure of 3-(bromomethyl)-N-cyclohexylbenzamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would correspond to the protons on the aromatic ring, the bromomethyl group, the amide N-H, and the cyclohexyl ring. The aromatic protons would appear in the downfield region (typically 7.2-7.8 ppm), showing complex splitting patterns due to their coupling with each other. The single proton of the amide (N-H) would likely appear as a broad singlet or a doublet around 6.0-8.5 ppm. The two protons of the bromomethyl group (-CH₂Br) are expected to produce a sharp singlet around 4.5 ppm. The protons of the cyclohexyl ring would be observed in the upfield region (1.0-4.0 ppm), with the proton on the carbon attached to the nitrogen (the α-proton) being the most downfield of this group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would be expected to show 14 distinct signals, corresponding to the seven aromatic carbons (including the carbonyl and the bromomethyl-attached carbon), and the six carbons of the cyclohexyl ring. The carbonyl carbon (C=O) would be the most downfield signal, typically appearing around 165-170 ppm. The aromatic carbons would resonate in the 120-140 ppm range. The carbon of the bromomethyl group would be found around 30-35 ppm, while the cyclohexyl carbons would appear in the 25-55 ppm range.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between coupled protons, helping to delineate the spin systems within the aromatic ring and the cyclohexyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon, providing definitive C-H assignments.

Table 5.1.1-1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table contains predicted values based on typical chemical shifts for the functional groups present.

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Amide (C=O)-~167
Aromatic C-H7.2 - 7.8125 - 135
Aromatic C-C=O-~135
Aromatic C-CH₂Br-~138
Amide N-H~6.5 (broad)-
Bromomethyl (-CH₂Br)~4.5~33
Cyclohexyl C-H (α to N)~3.8~50
Cyclohexyl C-H (other)1.0 - 2.025 - 35

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp absorption between 1630 and 1680 cm⁻¹ would correspond to the C=O stretching vibration of the secondary amide (Amide I band). The N-H stretching vibration would appear as a distinct peak around 3300 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the cyclohexyl and bromomethyl groups would be observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹). The C-Br stretching vibration would result in a weaker absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 5.1.2-1: Predicted IR Absorption Frequencies for this compound This table contains predicted values based on typical IR frequencies for the functional groups present.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide N-HStretch~3300
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (Cyclohexyl, -CH₂-)Stretch2850 - 2950
Amide C=O (Amide I)Stretch1630 - 1680
Aromatic C=CStretch1450 - 1600
Amide N-H (Amide II)Bend~1550
C-BrStretch500 - 600

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₄H₁₈BrNO, giving a monoisotopic mass of approximately 295.06 Da. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion (M⁺) peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two peaks of almost equal intensity at m/z 295 (M⁺) and 297 ([M+2]⁺).

Common fragmentation pathways would likely include the loss of the bromine atom (M - Br)⁺ to give a peak at m/z 216, and cleavage of the entire bromomethyl group (M - CH₂Br)⁺. Other significant fragments would be expected from the cleavage of the amide bond, leading to the formation of a benzoyl-type cation (m/z 183/185) or a cyclohexylaminium ion.

UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the benzamide (B126) moiety. This would be expected to produce absorption bands in the ultraviolet region. Typically, substituted benzene (B151609) rings show a strong absorption band (the E2-band) around 200-230 nm and a weaker, more structured band (the B-band) around 250-280 nm, both arising from π → π* transitions. The exact position (λₘₐₓ) and intensity of these absorptions would be influenced by the substitution pattern on the aromatic ring.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of non-volatile organic compounds. For this compound, a reverse-phase HPLC method would be most suitable. This would typically involve a stationary phase, such as a C18 (octadecylsilane) column, and a polar mobile phase. A gradient elution method, starting with a higher proportion of water and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for separating the compound from any potential starting materials or by-products. Detection would typically be performed using a UV detector set to a wavelength where the benzamide chromophore absorbs strongly (e.g., ~230 nm or ~270 nm). The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for separating and identifying volatile and thermally stable compounds. In the context of analyzing this compound, GC-MS would serve to both determine its purity and confirm its molecular weight and fragmentation pattern.

A hypothetical GC-MS analysis would involve injecting a vaporized sample of the compound into a long, thin capillary column. As the sample travels through the column, its components would be separated based on their boiling points and interactions with the column's stationary phase. Ideally, a pure sample of this compound would yield a single, sharp peak in the gas chromatogram, indicating the absence of volatile impurities. The time it takes for the compound to travel through the column, known as the retention time, would be a characteristic value under specific experimental conditions.

Following separation by GC, the eluted compound would enter the mass spectrometer. Here, it would be bombarded with electrons, causing it to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a mass spectrum. This spectrum serves as a molecular fingerprint, with the parent molecular ion peak confirming the compound's molecular weight and the fragmentation pattern providing valuable information about its structure.

Table 1: Hypothetical GC-MS Data for this compound

Parameter Expected Value
Retention Time (min) Dependent on column and conditions
Molecular Ion Peak (m/z) Expected at [M]+ and [M+2]+ due to bromine isotopes

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. For the synthesis of this compound, TLC would be an indispensable tool for tracking the conversion of starting materials to the final product.

In a typical TLC analysis, a small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a sealed container with a shallow layer of a suitable solvent system (the mobile phase). The solvent moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary phase and the mobile phase.

The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is characteristic of a compound in a specific solvent system and can be used for its identification. For monitoring the synthesis of this compound, spots of the starting materials, the reaction mixture at different time intervals, and the purified product would be applied to the same TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product would indicate the progression of the reaction. A pure product would ideally show a single spot on the TLC plate.

While specific Rf values for this compound are not documented in readily accessible scientific literature, a suitable solvent system would likely consist of a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane) to achieve good separation on a silica gel plate.

Table 2: Illustrative TLC Data for Monitoring Synthesis of this compound

Compound Hypothetical Rf Value (Hexane:Ethyl Acetate 3:1)
Starting Material 1 (e.g., 3-(bromomethyl)benzoyl chloride) ~0.8
Starting Material 2 (e.g., Cyclohexylamine) ~0.2

X-ray Crystallography for Solid-State Structure Determination

The process involves mounting a single crystal in a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the crystal can be generated. From this map, the precise positions of the individual atoms in the molecule can be determined.

The data obtained from X-ray crystallography would include the unit cell dimensions (the basic repeating unit of the crystal lattice), the space group (describing the symmetry of the crystal), and the atomic coordinates of every atom in the molecule. This information would definitively confirm the connectivity of the atoms in this compound, including the positions of the bromomethyl group on the benzoyl ring and the N-cyclohexylamide moiety.

As of the latest literature review, a crystal structure for this compound has not been reported in publicly available databases. Therefore, specific crystallographic data cannot be presented. However, a hypothetical dataset would provide the following key parameters.

Table 3: Hypothetical X-ray Crystallography Data for this compound

Parameter Hypothetical Value
Crystal System e.g., Monoclinic
Space Group e.g., P21/c
a (Å) Example: 10.123
b (Å) Example: 15.456
c (Å) Example: 9.789
β (°) Example: 105.12
Volume (ų) Example: 1478.9

Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that there is no publicly available research literature detailing the specific computational and theoretical investigations requested. Searches for Density Functional Theory (DFT) studies, molecular orbital analysis, conformational analysis, or reaction pathway modeling for this particular compound did not yield any specific results.

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Computational and Theoretical Investigations of 3 Bromomethyl N Cyclohexylbenzamide

Reaction Pathway Modeling and Transition State Characterization

Elucidation of Reaction Mechanisms at the Molecular Level

No computational studies detailing the step-by-step molecular pathways for reactions involving 3-(bromomethyl)-N-cyclohexylbenzamide were found.

Prediction of Reaction Outcomes and Selectivity

There are no available theoretical models or computational data that predict the outcomes or selectivity of chemical reactions with this compound.

Molecular Dynamics Simulations

No molecular dynamics simulations for this compound have been published.

Solvent Effects on Molecular Behavior

Information regarding the influence of different solvents on the behavior of this compound at a molecular level is not available.

Intermolecular Interactions

Specific computational analyses of the intermolecular forces and interactions of this compound are not documented in the literature.

Q & A

Q. Table 1: Key Crystallographic Data for N-Cyclohexylbenzamide Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Reference
N-Cyclohexyl-3-fluorobenzamideP21/c8.1295.37125.0298.5
N-Cyclohexyl-3-chlorobenzamideP21/c8.2015.41225.1598.7

Q. Table 2: Common Synthetic Conditions for Bromomethylbenzamides

Reaction TypeReagents/ConditionsYield (%)Reference
Alkylation3-Bromomethylbenzoyl chloride, cyclohexylamine, DCM, 0°C72
Suzuki CouplingPd(PPh3_3)4_4, arylboronic acid, K2_2CO3_3, DMF, 80°C65

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